Gadodiamide, also known as Omniscan, is a nonionic, low-osmolar, gadolinium-based contrast agent (GBCA) . It consists of a gadolinium ion complexed with a chelating agent, diethylenetriamine pentaacetic acid bismethylamide (DTPA-BMA) . Gadodiamide is primarily employed in scientific research to enhance contrast in magnetic resonance imaging (MRI) .
Further research exploring safer alternatives to gadodiamide for MRI, particularly in vulnerable patient populations, is crucial. Investigating the long-term effects of gadolinium deposition in the brain following repeated GBCA exposures is another important area for future research. [, ]. This includes understanding the implications of gadolinium deposition on neurological function and overall health.
Gadodiamide hydrate is synthesized from gadolinium oxide or gadolinium sesquioxide, typically through chemical reactions involving various organic compounds. It is classified as a paramagnetic compound due to the presence of gadolinium ions, which have unpaired electrons that contribute to its magnetic properties.
The synthesis of gadodiamide involves several steps, primarily utilizing gadolinium sesquioxide and diethylenetriamine pentaacetic acid derivatives. The general synthesis method can be summarized as follows:
This method is noted for its mild reaction conditions and high yield, making it suitable for industrial production.
Gadodiamide hydrate has a complex molecular structure characterized by multiple functional groups that enhance its solubility and interaction with water protons during MRI. The structure includes:
The three-dimensional conformation of gadodiamide allows it to effectively alter the magnetic environment around water protons, which is crucial for its function as a contrast agent in MRI .
Gadodiamide participates in various chemical reactions, particularly in the context of its use as a contrast agent. Key chemical interactions include:
The compound's ability to maintain stability while facilitating imaging makes it a valuable tool in clinical diagnostics.
The mechanism of action of gadodiamide involves its paramagnetic properties:
The pharmacokinetics indicate that gadodiamide has a volume of distribution similar to extracellular water and is primarily eliminated through renal pathways .
Gadodiamide exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an MRI contrast agent and its compatibility with biological systems .
Gadodiamide hydrate is predominantly used in medical imaging:
Despite its utility, there are concerns regarding potential adverse effects such as nephrogenic systemic fibrosis in patients with kidney dysfunction; thus, careful patient selection is advised .
Gadodiamide hydrate is a nonionic, linear gadolinium-based complex with the systematic name gadolinium(3+) 2-[bis({2-[(carboxylatomethyl)[(methylcarbamoyl)methyl]amino]ethyl})amino]acetate trihydrate. Its molecular formula is C₁₆H₂₈GdN₅O₉·3H₂O, corresponding to a monoisotopic mass of 628.13394 g/mol and an average molecular weight of 627.71 g/mol [1] [9]. The compound features a linear diethylenetriaminepentaacetic acid (DTPA) derivative where two carboxylate groups are replaced by nonionic N-methylamide moieties (BMA), forming the ligand diethylenetriaminepentaacetic acid-bis(methylamide) (DTPA-BMA). This ligand coordinates with Gd³⁺ ions through eight donor atoms: five nitrogen atoms from the amine groups and three oxygen atoms from carboxylates [1] [5].
The chelation stability of gadodiamide hydrate is lower than macrocyclic or ionic gadolinium-based contrast agents due to its linear topology. The dissociation constant (Kd) of this complex is higher, facilitating gadolinium release under physiological conditions. This kinetic instability contributes to gadolinium retention in tissues such as the brain and bones, as confirmed in ex vivo mass spectrometry studies [1] [4].
Table 1: Key Molecular Attributes of Gadodiamide Hydrate
Property | Value |
---|---|
IUPAC Name | Gadolinium(3+) 2-[bis({2-[(carboxylatomethyl)[(methylcarbamoyl)methyl]amino]ethyl})amino]acetate trihydrate |
Molecular Formula | C₁₆H₂₈GdN₅O₉·3H₂O |
SMILES Notation | O.O.O.[Gd+3].CNC(=O)CN(CCN(CCN(CC([O-])=O)CC(=O)NC)CC([O-])=O)CC([O-])=O |
Coordination Geometry | Octadentate (5N + 3O) |
Chelator Topology | Linear |
The synthesis of gadodiamide hydrate involves sequential organic reactions followed by gadolinium chelation under controlled conditions:
Manufacturing adheres to Good Manufacturing Practice (GMP) standards, with rigorous controls on reaction stoichiometry, temperature, and pH to prevent transmetallation and ensure batch consistency [6].
Structural validation of gadodiamide hydrate employs orthogonal analytical techniques:
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase method uses a C18 column (150 × 4.6 mm, 5 µm) with UV detection at 210 nm. The mobile phase comprises 0.05 M phosphate buffer (pH 3.0) and methanol (95:5 v/v). This achieves baseline separation of gadodiamide (retention time: 6.2 min) from impurities like free DTPA-BMA and GdCl₃. Linearity ranges from 0.1–0.5 µmol/mL, with a detection limit of 0.0202 µmol/mL [6].
Derivative Spectrophotometry: Third-order derivative ultraviolet spectroscopy eliminates interference from liposomal lipids. The method quantifies gadodiamide at 275 nm in concentrations of 25–285 µmol/mL, validated for liposomal formulations [6].
Predicted Spectroscopic Properties: Computational models indicate a refractive index of 132.4 m³·mol⁻¹ and polarizability of 40.06 ų. While nuclear magnetic resonance (NMR) is hindered by gadolinium’s paramagnetism, theoretical in silico NMR predicts chemical shifts for carbon atoms in DTPA-BMA backbone [1].
Quality Control Testing: Includes Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (amide I band at 1640 cm⁻¹, carboxylate at 1580 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium quantification [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7